molecular formula C15H15N3O3 B14945574 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14945574
M. Wt: 285.30 g/mol
InChI Key: OJLZWPZOSBKWGY-UHFFFAOYSA-N
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Description

6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that features both indole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of an indole derivative with a pyrimidine derivative under controlled conditions. Specific details on the reaction conditions and catalysts used are often proprietary or detailed in specialized chemical literature .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups onto the indole or pyrimidine rings .

Scientific Research Applications

6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action for 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrimidine rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions that facilitate binding to these targets. This binding can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione apart is its unique combination of indole and pyrimidine rings, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

6-(2,3-dihydroindole-1-carbonyl)-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C15H15N3O3/c1-16-12(9-13(19)17(2)15(16)21)14(20)18-8-7-10-5-3-4-6-11(10)18/h3-6,9H,7-8H2,1-2H3

InChI Key

OJLZWPZOSBKWGY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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